N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN8OS/c1-2-26-15-13(23-24-26)14(19-8-20-15)25-6-9(7-25)16(27)22-17-21-11-4-3-10(18)5-12(11)28-17/h3-5,8-9H,2,6-7H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQCBFUVYZEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the compound involves multi-step organic reactions that typically include the formation of the benzothiazole and triazole moieties. The general synthetic pathway includes:
- Formation of Benzothiazole : Reacting 6-chlorobenzo[d]thiazole with appropriate amines or carboxylic acids.
- Triazole Formation : Using a cyclization reaction involving azides and alkynes or through the use of hydrazones.
- Azetidine Construction : This step often involves cyclization reactions that form the azetidine ring.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole and triazole structures exhibit significant antitumor properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations as low as 1 µM .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| B7 | A549 | 1 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6 production |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential role in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It disrupts the cell cycle at the G1/S transition phase.
- Cytokine Modulation : By inhibiting the NF-kB signaling pathway, it reduces the expression of pro-inflammatory cytokines.
Case Studies
A recent study highlighted a series of benzothiazole derivatives that were synthesized and evaluated for their biological activities. Among these derivatives, one compound exhibited significant cytotoxicity against human cancer cell lines while also demonstrating anti-inflammatory effects in animal models .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | Activity (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 - 100 | |
| Escherichia coli | 12.5 - 100 | |
| Pseudomonas aeruginosa | 25 - 100 | |
| Candida albicans | 12.5 - 50 | |
| Aspergillus niger | 25 - 100 |
In a recent study, derivatives of benzothiazole containing the compound were evaluated for their antimicrobial activities using the serial plate dilution method. The results indicated moderate to good inhibition against all tested strains, suggesting potential for development as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer activity across various cancer cell lines. Its structural components contribute to its ability to inhibit cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 20.0 | |
| A549 (Lung Cancer) | 18.5 |
In vitro studies have shown that compounds derived from N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide exhibit significant antiproliferative effects against these cancer cell lines. The mechanisms include the inhibition of key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of the compound in a murine model of inflammation induced by carrageenan. The results demonstrated a significant reduction in paw edema compared to control groups, suggesting potential therapeutic benefits in inflammatory conditions .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It modulates receptors associated with inflammation and cancer progression.
Comparison with Similar Compounds
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolopyrimidine core via cyclization reactions (e.g., using chloral and amides under reflux in DMF at 120°C for 12 hours) .
- Step 2 : Introduction of the azetidine ring via nucleophilic substitution, often requiring anhydrous conditions with KCO as a base in THF .
- Step 3 : Final coupling of the chlorobenzo[d]thiazol moiety using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane . Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are essential for structural confirmation?
- X-ray crystallography : High-resolution single-crystal diffraction using SHELX software for precise bond-length/angle determination .
- Spectroscopy : H/C NMR for functional group verification, HRMS for molecular weight confirmation, and IR for identifying key stretches (e.g., amide C=O) .
Advanced Research Questions
Q. How can reaction yields be optimized while suppressing side-product formation?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, using response surface methodology to maximize yield while minimizing byproducts .
- Real-time monitoring : TLC or HPLC tracking of reaction progression to terminate at peak conversion .
- Catalyst screening : Evaluation of palladium or copper catalysts for cross-coupling steps to enhance efficiency .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., consistent cell lines, ATP concentrations in kinase assays) .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Structural confirmation : Re-examine stereochemistry via X-ray or NOESY NMR to ensure correct configuration .
Q. What computational strategies predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or GOLD to model interactions with kinases or GPCRs, validated by MD simulations (AMBER/CHARMM) to assess stability .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) using Schrödinger Suite .
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C, monitoring degradation via HPLC .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures and hygroscopicity .
Key Considerations for Researchers
- Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, moisture sensitivity) .
- Data triangulation : Cross-validate structural data using multiple techniques (e.g., XRD + NMR) to resolve ambiguities .
- Biological relevance : Prioritize assays with translational relevance (e.g., IC in patient-derived cell lines) over generic screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
